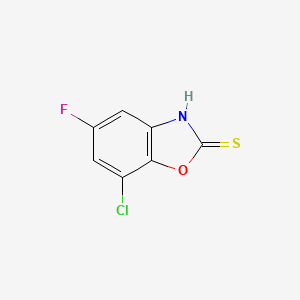

7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

概要

説明

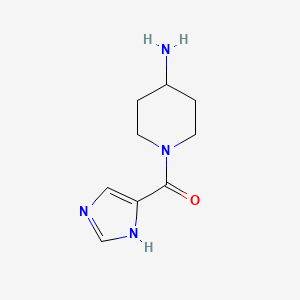

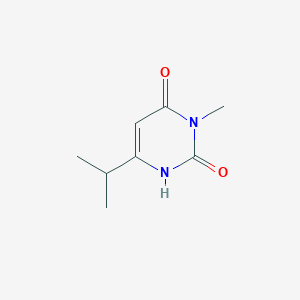

“7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol” is a chemical compound that belongs to the benzoxazole family . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole has been synthesized using 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts . The authors synthesized 37 derivatives with 70 to 95% yield .

Molecular Structure Analysis

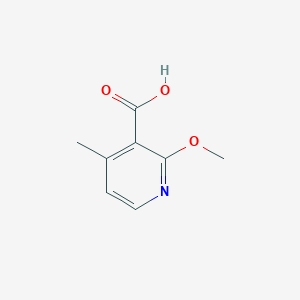

Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .

Chemical Reactions Analysis

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 203.62 . It is a powder at room temperature .

科学的研究の応用

Fluorescence Probes for Bioconjugation

A study by Nair and Rajasekharan (2004) discusses the synthesis of novel 3-benzoxa/thiazol-2-ylquinolinemaleimides, highlighting the potential of similar benzoxazole derivatives for bioconjugation. One of the compounds demonstrated significant enhancement in fluorescence upon the addition of thiols, suggesting its use as a sensitive thiol detection reagent. This property also indicates its utility in creating fluorescent protein bioconjugates, which could be beneficial in various biosciences applications, including the labeling of proteins for fluorescence spectroscopy and SDS-PAGE experiments (Nair & Rajasekharan, 2004).

Synthesis and Characterization of Novel Compounds

NiranjanM and ChaluvarajuK (2018) synthesized two novel thiofibrates containing the 7-Chloro-5-fluoro-1,3-benzoxazole moiety. These compounds were characterized by spectral studies, confirming their structures. Such compounds have potential applications in developing new materials with unique properties, such as enhanced stability or specific biological activities (NiranjanM & ChaluvarajuK, 2018).

Thiol-reactive Fluorometric Assays

Imai and Toyo’oka (1987) explored the use of fluorobenzoxadiazoles, derivatives closely related to benzoxazole thiol compounds, for the fluorometric assay of thiols. The study indicates that such compounds can form fluorescent products upon reaction with thiols, useful for assaying thiols in biological samples. This application is particularly relevant for tracking and quantifying thiol-containing molecules in various research settings, offering a method for sensitive detection and analysis (Imai & Toyo’oka, 1987).

Molecular Docking and Antimicrobial Activity

Satyendra et al. (2012) investigated the in vitro antibacterial activity of 5,7-dichloro-1,3-benzoxazole-2-thiol and its derivatives, demonstrating good antibacterial properties. Molecular docking studies with GlcN-6-P synthase suggested the mechanism behind the antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents (Satyendra et al., 2012).

作用機序

Target of Action

Benzoxazole derivatives, a class of compounds to which 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol belongs, are known to target various enzymes or proteins such as dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases . These targets play crucial roles in cellular processes and disease pathways, including cancer formation and proliferation .

Mode of Action

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives are known to affect various pathways related to the enzymes or proteins they target, such as pathways involved in cancer formation and proliferation .

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to exhibit antifungal activity, similar to the standard drug voriconazole, against Aspergillus niger The interaction of this compound with fungal enzymes disrupts their normal function, leading to the inhibition of fungal growth

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions . Its degradation products and their potential effects on cells are still being explored. Long-term exposure to this compound in in vitro or in vivo studies may reveal additional insights into its temporal effects on cellular processes.

特性

IUPAC Name |

7-chloro-5-fluoro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNOS/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYXZRRIZKZXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=S)O2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)

![2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1466986.png)

![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1467000.png)